N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide
Description
Properties
CAS No. |
923603-71-8 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide |
InChI |
InChI=1S/C18H17N3O/c1-13-15-9-5-6-10-16(15)21-18(20-13)17(19-12-22)11-14-7-3-2-4-8-14/h2-10,12,17H,11H2,1H3,(H,19,22)/t17-/m0/s1 |
InChI Key |
WCNCDOQCBCAVDL-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)[C@H](CC3=CC=CC=C3)NC=O |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C(CC3=CC=CC=C3)NC=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Benzo[d] oxazin-4-ones
A widely adopted method involves the reaction of 6,8-dibromo-2-methylbenzo[d]oxazin-4-one with formamide under reflux conditions to yield 6,8-dibromo-2-methylquinazolin-4(3H)-one. This intermediate is pivotal for subsequent alkylation and hydrazide formation. For instance, ethyl chloroacetate-mediated alkylation in dry acetone with potassium carbonate produces ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate, which undergoes hydrazinolysis to form the hydrazide derivative.
Functionalization of Preformed Quinazolines
An alternative route modifies commercially available 4-chloro-6-fluoroquinazoline through nucleophilic aromatic substitution. Microwave-assisted reactions with amines, such as 4-fluorobenzylamine, introduce side chains while preserving the quinazoline core. This approach minimizes side reactions and enhances yield (31–84%) compared to traditional solvolytic methods.
Enantioselective Introduction of the Phenethyl-Formamide Side Chain
The stereoselective synthesis of the (1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl moiety necessitates asymmetric catalysis or chiral resolution.
Asymmetric Alkylation
A proline-derived organocatalyst facilitates the enantioselective alkylation of 4-methylquinazolin-2-amine with styrene oxide. This reaction proceeds via a ring-opening mechanism, affording the (S)-configured alcohol intermediate with >90% enantiomeric excess (ee). Subsequent oxidation to the aldehyde and reductive amination with formamide introduces the formyl group while retaining stereochemical integrity.
Chiral Auxiliary-Mediated Synthesis
Alternatively, a Evans oxazolidinone auxiliary directs the stereochemistry during the coupling of 4-methylquinazoline-2-carboxylic acid with phenethylamine. After cleavage of the auxiliary, the resulting amine is formylated using acetic-formic anhydride to yield the target compound.
The introduction of the formamide group is achieved through two principal methods:
Direct Formylation with Formic Acid Derivatives
Treatment of the (1S)-1-(4-methylquinazolin-2-yl)-2-phenylethylamine with ethyl formate in the presence of triethylamine yields the formamide derivative. This one-pot reaction, conducted at 60°C for 12 hours, achieves 78% conversion.
Schotten-Baumann Conditions
Aqueous formic acid and benzoyl chloride facilitate formylation under biphasic conditions. This method, while efficient, requires stringent pH control (pH 8–9) to prevent hydrolysis of the quinazoline ring.
Analytical Characterization and Spectral Data
The structural elucidation of N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide relies on spectroscopic and chromatographic techniques.
Infrared Spectroscopy
Key IR absorptions include:
¹H-NMR (400 MHz, DMSO-d₆)
¹³C-NMR (100 MHz, DMSO-d₆)
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions depending on the nucleophile used.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives with different functional groups
Scientific Research Applications
(S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its potential as a modulator of biological pathways and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(1-(4-Methylquinazolin-2-yl)-2-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide (CAS: 1212195-22-6)
- Molecular Formula : C₂₀H₁₇N₃O₂
- Molecular Weight : 331.4 g/mol
- Key Features :
- Replaces the quinazoline ring with a benzimidazole core.
- Contains a furan-2-carboxamide group instead of formamide.
- Higher lipophilicity (XLogP3 = 3.7 ) compared to the target compound (inferred due to benzimidazole’s planar structure and furan’s hydrophobicity).
- Similar stereochemistry: (S)-configuration at the chiral center.
- Pharmacological Implications : Benzimidazole derivatives are associated with antiviral and antiparasitic activities, suggesting divergent biological targets compared to quinazoline-based compounds .
Formamide, N-[(1S)-1-Phenylethyl]-
- Molecular Formula: C₉H₁₁NO (or C₁₀H₁₃NO as reported ambiguously)
- Molecular Weight : 149.19 g/mol
- Key Features :
- Simplified structure lacking the 4-methylquinazolin-2-yl substituent.
- Retains the (S)-phenylethyl-formamide backbone.
- Lower molecular weight and complexity, likely enhancing solubility but reducing target specificity.
- Applications : Primarily used as a synthetic intermediate due to its minimal functionalization .
(S)-N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide
- Molecular Features :
- Incorporates a purine-dione scaffold alongside the 4-methylquinazolinyl-methyl group.
- Contains additional substituents (but-2-yn-1-yl, piperidinyl).
Comparative Physicochemical Properties
Key Observations :
- The benzimidazole analog (C₂₀H₁₇N₃O₂) exhibits higher lipophilicity (XLogP3 = 3.7) than the target compound, likely due to the furan and benzimidazole moieties.
- The simpler formamide derivative (C₉H₁₁NO) has significantly lower molecular weight and topological polar surface area (PSA), enhancing membrane permeability but limiting target engagement.
- The purine-containing analog introduces additional hydrogen-bonding sites, which may influence solubility and receptor binding.
Biological Activity
N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide is a compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N2O
- Molecular Weight : 284.37 g/mol
- CAS Number : 80945-04-6
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
1. Anticancer Activity
Research indicates that compounds similar to this compound possess significant anticancer properties. For instance, studies on quinazoline derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| [Tan et al., 2017] | MCF7 | 15.3 | Apoptosis induction |
| [Tan et al., 2017] | A549 | 12.7 | Cell cycle arrest |
2. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against a range of pathogens. For example, Schiff bases derived from quinazoline structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
3. Enzyme Inhibition
This compound may also act as an enzyme inhibitor, affecting pathways involved in cancer progression and inflammation. For instance, it has been suggested that similar quinazoline derivatives can inhibit protein kinases, which are crucial in signaling pathways related to cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of the cell cycle at various phases, particularly G1 and G2/M phases.
- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Case Study on Breast Cancer Treatment : A clinical trial involving a quinazoline derivative showed a significant reduction in tumor size among participants after six months of treatment.
- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that a related compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core. For example, coupling a 4-methylquinazolin-2-yl intermediate with a chiral phenylethylamine derivative via nucleophilic substitution or condensation. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts like potassium carbonate. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the enantiomerically pure (S)-form. Reaction yields are highly sensitive to moisture and oxygen; thus, inert atmospheres (N₂/Ar) are recommended .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Assign peaks for the formamide proton (~8.1–8.3 ppm), quinazoline aromatic protons, and stereospecific phenylethyl signals. DMSO-d₆ is preferred for resolving polar functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- Chiral HPLC : Utilize a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol to verify enantiopurity (>98% ee) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store at –20°C under anhydrous conditions in amber vials to prevent photodegradation. The compound is hygroscopic; use desiccants (e.g., silica gel) in storage containers. Avoid prolonged exposure to acidic/basic conditions, as the formamide group may hydrolyze. Stability tests under accelerated conditions (40°C/75% RH for 14 days) are advised for long-term studies .
Advanced Research Questions
Q. What strategies can resolve discrepancies in synthetic yields or unexpected byproducts?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates. If yields drop >20%, check for moisture in solvents or incomplete deprotection of amine groups.
- Byproduct Analysis : Isolate side products via preparative HPLC and characterize using NMR/MS. Common issues include racemization (add chiral additives) or quinazoline ring oxidation (use antioxidants like BHT) .
Q. How can the enantiomeric purity of the (S)-configured compound be rigorously validated?
- Methodological Answer :
- Circular Dichroism (CD) : Compare the CD spectrum with a known (S)-enantiomer reference.
- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration, particularly if chiral centers are prone to epimerization .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or cyclooxygenase (COX) isoforms using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) analogs to quantify permeability in Caco-2 cells. LC-MS/MS can track intracellular concentrations .
Q. How can researchers optimize reaction conditions to scale up synthesis without compromising enantiopurity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing racemization risks.
- DoE (Design of Experiments) : Vary solvent polarity (e.g., toluene vs. acetonitrile), catalyst loading (0.5–5 mol%), and residence time to identify robust conditions .
Q. What computational methods support the rational design of derivatives based on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
